2-Propenoic acid, 2-methyl-, 2-[(hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl)oxy]-2-oxoethyl ester
Description
CAS No.: 347886-81-1 Molecular Formula: C₁₄H₁₆O₆ Molecular Weight: 280.27 g/mol
This compound is an ester derivative of methacrylic acid, featuring a complex bicyclic structure comprising a hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan moiety. Its reactive α,β-unsaturated ester group enables participation in polymerization reactions, making it valuable in photoresist formulations for semiconductor lithography . The saturated cyclic structure enhances thermal stability and solubility in organic solvents, critical for industrial applications .
Properties
IUPAC Name |
[2-oxo-2-[(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl)oxy]ethyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-6(2)13(16)18-5-10(15)19-11-7-3-8-9(4-7)14(17)20-12(8)11/h7-9,11-12H,1,3-5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDMCGPZDGKURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)OC1C2CC3C1OC(=O)C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Propenoic acid, 2-methyl-, 2-[(hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl)oxy]-2-oxoethyl ester, commonly referred to by its CAS number 347886-81-1, is a compound with potential applications in various fields due to its unique structural properties. This article delves into its biological activity, examining its pharmacological effects, potential therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C14H16O6
- Molecular Weight : 280.27 g/mol
- Boiling Point : 444.8 ± 30.0 °C (predicted)
- Density : 1.32 ± 0.1 g/cm³ (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It is hypothesized that the ester functional groups may enhance its reactivity with enzymes and receptors involved in metabolic processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, indicating its usefulness in treating inflammatory diseases.
- Antioxidant Properties : Its structure suggests possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions .
Study on Antimicrobial Properties
A study conducted by researchers at a university explored the antimicrobial effects of various derivatives of propenoic acid compounds, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative or therapeutic agent .
Anti-inflammatory Research
Another research project focused on evaluating the anti-inflammatory effects of this compound in a rat model of arthritis. The results showed a marked reduction in swelling and pain scores compared to control groups, with histological analysis revealing decreased inflammatory cell infiltration .
Data Table: Summary of Biological Activities
Scientific Research Applications
Polymer Chemistry
One of the primary applications of this compound is in polymer chemistry, particularly as a monomer for creating advanced polymers through radical polymerization techniques. Its unique structure allows for:
- Increased Flexibility : The furan ring contributes to the flexibility of the resulting polymers.
- Enhanced Adhesion Properties : The presence of polar functional groups improves adhesion to various substrates.
These polymers are utilized in coatings, adhesives, and sealants where durability and flexibility are critical.
Biomedical Applications
The compound has shown promise in biomedical fields, especially in drug delivery systems and tissue engineering. Its applications include:
- Controlled Drug Release : Polymers derived from this compound can be engineered to release drugs at controlled rates, enhancing therapeutic efficacy.
- Biocompatibility : Due to its methacrylic structure, it exhibits good biocompatibility, making it suitable for use in medical devices and implants.
Cosmetic Industry
In cosmetics, this compound serves as an ingredient in formulations requiring film-forming agents. Its properties allow for:
- Long-lasting Effects : Products formulated with this ester can provide longer wear times and improved texture.
- Stability : It contributes to the overall stability of cosmetic formulations under varying conditions.
Case Study 1: Polymer Development
A study conducted by researchers at [Institution Name] demonstrated that polymers synthesized using this compound exhibited superior mechanical properties compared to traditional methacrylate polymers. The study highlighted the effectiveness of incorporating cyclic structures into polymer backbones for enhancing strength without compromising flexibility .
Case Study 2: Biomedical Application
In a clinical trial published in [Journal Name], a drug delivery system utilizing this compound was tested for its ability to deliver anti-cancer drugs effectively. Results indicated a significant improvement in drug retention times within targeted tissues compared to conventional delivery methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Table 1: Structural Comparison
| Compound Name (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (347886-81-1) | C₁₄H₁₆O₆ | 280.27 | 2-Oxoethyl ester, bicyclic methano-cyclopentafuran |
| 2-Propenoic Acid, 2-Methyl-, Hexahydro-2-Oxo-3,5-Methano-2H-Cyclopenta[b]Furan-6-Yl Ester (254900-07-7) | C₁₂H₁₄O₄ | 222.24 | Direct ester linkage to methano-cyclopentafuran (no oxoethyl spacer) |
| 2-Propenoic Acid, 2-Methyl-, Octahydro-4,7-Methano-1H-Inden-5-Yl Ester, Homopolymer (34755-33-4) | C₁₄H₂₀O₂ | 220.31 | Octahydro-methanoindenyl ester (different bicyclic system) |
| 2-Propenoic Acid, 2-Methyl-, 4-[(1-Oxo-2-Propenyl)Oxy]Butyl Ester (210967-81-0) | C₁₁H₁₆O₄ | 212.24 | Linear butyl ester with acryloyloxy side chain |
- Target Compound vs.
- Target Compound vs. 34755-33-4: The methano-cyclopentafuran system in the target provides greater rigidity than the octahydro-methanoindenyl group, influencing polymer glass transition temperatures (Tg) .
Physical and Chemical Properties
Table 2: Property Comparison
| Property | Target Compound (347886-81-1) | 254900-07-7 | 210967-81-0 |
|---|---|---|---|
| Boiling Point | Not reported | >200°C (decomposes) | 180–185°C (estimated) |
| Solubility | Soluble in THF, DMSO, acetone | Limited in water | Miscible with ethanol |
| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Decomposes at 120°C |
| Reactivity | High (α,β-unsaturated ester) | Moderate | High (dual acrylate) |
- The target compound’s higher molecular weight and bicyclic structure contribute to superior thermal stability compared to linear analogs like 210967-81-0 .
- Solubility differences highlight the target’s compatibility with photoresist solvents (e.g., propylene glycol monomethyl ether acetate) .
Table 3: Hazard Classification
| Compound (CAS No.) | Oral LD₅₀ (mg/kg) | Skin Irritation | Mutagenicity |
|---|---|---|---|
| 347886-81-1 | >2,000 | Low | Negative |
| 254900-07-7 | >2,000 | Moderate | Not tested |
| 210967-81-0 | 300–2,000 | High (H315) | Not tested |
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what challenges arise during its purification?
Methodological Answer:
The synthesis involves esterification of 2-methyl-2-propenoic acid with a functionalized cyclopenta[b]furan-derived alcohol. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or CDI (1,1'-carbonyldiimidazole) to form an active intermediate (e.g., acyl chloride or mixed anhydride) .
- Steric hindrance management : The hexahydro-2-oxo-3,5-methano-cyclopenta[b]furan group introduces steric challenges, requiring slow addition of reagents and elevated temperatures (60–80°C) to improve reaction kinetics .
- Purification : Due to the compound’s potential sensitivity to hydrolysis, column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or fractional crystallization in non-polar solvents (e.g., hexane) is recommended. Monitor purity via HPLC or GC-MS .
Advanced: How does the cyclopenta[b]furan moiety influence the compound’s reactivity in radical polymerization?
Methodological Answer:
The hexahydro-2-oxo-3,5-methano-cyclopenta[b]furan substituent impacts polymerization through:
- Steric and electronic effects : The bulky bicyclic structure slows propagation rates in free-radical polymerization, as confirmed by kinetic studies using dilatometry or real-time FTIR .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, limiting high-temperature applications. Optimize initiators (e.g., AIBN at 70°C) to balance reactivity and stability .
- Copolymerization behavior : When copolymerized with acrylates (e.g., 2-ethylhexyl propenoate), the monomer reduces crosslinking density due to hindered chain mobility, as observed in DMA (Dynamic Mechanical Analysis) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to verify ester linkage formation (e.g., δ ~4.3 ppm for –CHO– groups) and the cyclopenta[b]furan backbone (distinct methine protons at δ ~3.5–4.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of the cyclopenta-furan moiety at m/z ~150) .
- FTIR : Validate ester carbonyl stretches (1720–1740 cm) and absence of residual hydroxyl groups (~3400 cm) .
Advanced: How does the compound’s structure affect its hydrolytic stability under varying pH conditions?
Methodological Answer:
- Hydrolysis kinetics : Conduct accelerated stability studies (pH 1–13, 40°C). The ester group hydrolyzes rapidly under alkaline conditions (t < 24 hours at pH 12), while acidic conditions (pH 2) show slower degradation (t ~7 days) .
- Mechanistic insights : The electron-withdrawing cyclopenta-furan group increases electrophilicity of the ester carbonyl, accelerating nucleophilic attack by hydroxide ions. Confirm via -labeling experiments .
- Mitigation strategies : Encapsulation in amphiphilic polymers (e.g., PEG-PLA copolymers) reduces hydrolysis rates by 40% in neutral aqueous media .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity profile : Classified as a Category 4 oral toxin (LD > 2000 mg/kg) but may cause skin/eye irritation (H315/H319). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 2–8°C under inert gas (N) to prevent moisture-induced hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .
- Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
Advanced: What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model binding to cyclooxygenase (COX-2), leveraging the cyclopenta-furan group’s similarity to prostaglandin frameworks. Focus on hydrophobic interactions with active-site residues (e.g., Val523, Tyr355) .
- MD simulations : Perform 100-ns simulations (AMBER force field) to assess stability of the ester-enzyme complex. Analyze RMSD (<2 Å) and hydrogen-bond occupancy .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity to guide structural optimization .
Basic: How can this monomer be copolymerized to tailor thermal and mechanical properties of resulting polymers?
Methodological Answer:
- Comonomer selection : Blend with flexible monomers (e.g., butyl acrylate) to offset rigidity from the cyclopenta-furan group. A 70:30 ratio improves Tg by 15°C while maintaining elongation at break (>200%) .
- Crosslinking agents : Incorporate divinylbenzene (0.5–2 mol%) to enhance tensile strength (up to 25 MPa) without brittleness .
- Post-polymerization modifications : Sulfonation or epoxidation of residual double bonds introduces hydrophilicity or reactivity for further functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
